Oxiranemethanol, 3-(2-pentenyl)- (9CI)
Description
Oxiranemethanol, 3-(2-pentenyl)- (9CI) is an epoxide-containing compound characterized by an oxirane (epoxide) ring substituted with a hydroxymethyl group and a 2-pentenyl chain. This structure is associated with natural products and synthetic intermediates. Key features include:
Properties
CAS No. |
129171-46-6 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.198 |
IUPAC Name |
(3-pent-2-enyloxiran-2-yl)methanol |
InChI |
InChI=1S/C8H14O2/c1-2-3-4-5-7-8(6-9)10-7/h3-4,7-9H,2,5-6H2,1H3 |
InChI Key |
VDIXFQKCYZMKAY-UHFFFAOYSA-N |
SMILES |
CCC=CCC1C(O1)CO |
Synonyms |
Oxiranemethanol, 3-(2-pentenyl)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Linalool Oxide (6,7-Epoxylinalool)
- Structure: Contains an oxirane ring fused to a monoterpene backbone (C₁₀H₁₈O₂) with a 3-methyl-3-pentenyl substituent .
- Key Differences: Substituent Position: Linalool oxide has a branched 4-methyl-3-pentenyl group, whereas 3-(2-pentenyl)-oxiranemethanol has a linear 2-pentenyl chain. Applications: Used in fragrances and flavorings due to its floral odor, contrasting with the insecticidal role of jasmolin derivatives .
Oxiranemethanol, 3-Phenyl- (2S,3S)- (9CI)
Oxiranemethanol, 3-(1-Pentynyl)- (2S-trans)- (9CI)
- Structure : Substituted with a terminal alkyne (1-pentynyl) group (C₈H₁₂O₂) .
- Key Differences: Functional Group Reactivity: The pentynyl group enables click chemistry applications (e.g., Huisgen cycloaddition), which are absent in the saturated 2-pentenyl analog. Molecular Weight: Lower molecular weight (140.18 g/mol vs. ~156 g/mol for 3-(2-pentenyl)-oxiranemethanol) due to reduced branching .
Oxiranemethanol, 3-Cyclohexyl- (2S-trans)- (9CI)
Comparative Data Table
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